![molecular formula C28H30N4O B1662523 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide CAS No. 215803-78-4](/img/structure/B1662523.png)

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide

Overview

Description

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It has diverse applications in scientific research, including medicinal chemistry and drug discovery.

Molecular Structure Analysis

The molecular structure of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide is unique and enables investigations in various fields, including medicinal chemistry, drug discovery, and molecular biology.Mechanism of Action

properties

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWRVVHPJFLNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944188 | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |

CAS RN |

215803-78-4 | |

| Record name | SB 277011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

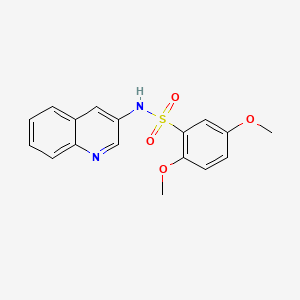

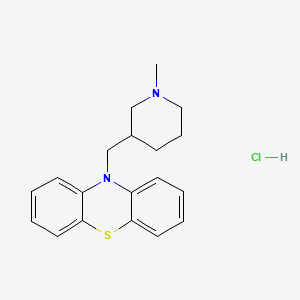

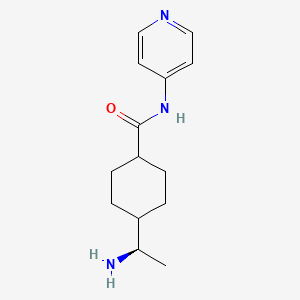

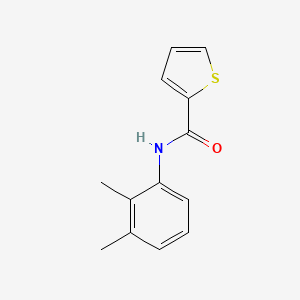

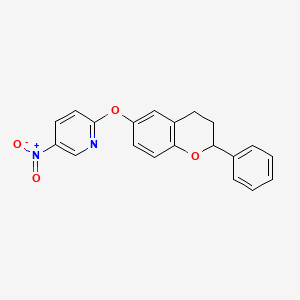

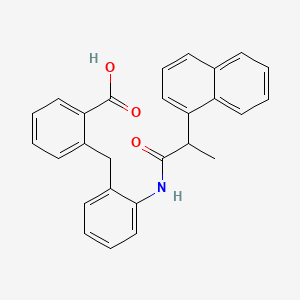

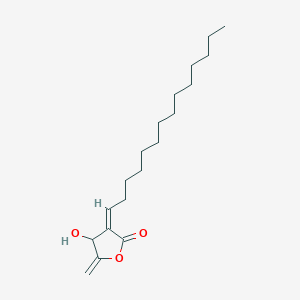

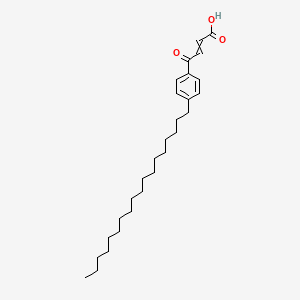

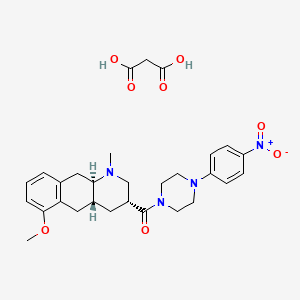

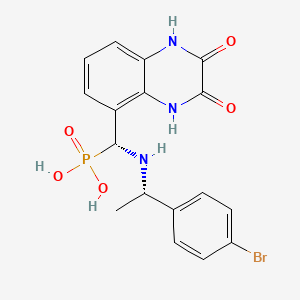

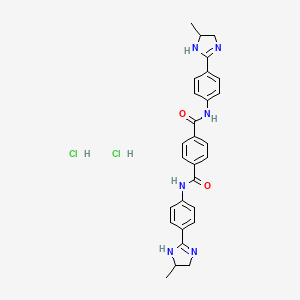

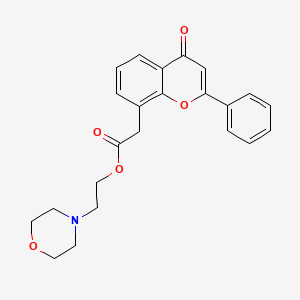

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SB-277011-A?

A1: SB-277011-A acts as a selective antagonist at dopamine D3 receptors []. This means it binds to these receptors and blocks the actions of dopamine, preventing downstream signaling.

Q2: Which dopamine receptor subtypes does SB-277011-A preferentially target?

A2: SB-277011-A exhibits high selectivity for dopamine D3 receptors over D2 receptors, with at least 100-fold selectivity in binding assays [].

Q3: How does SB-277011-A impact the activity of midbrain dopamine neurons?

A4: Studies show that SB-277011-A can alter the activity of both A9 and A10 dopamine neurons in a dose-dependent manner. Acute administration appears to increase the number of spontaneously active neurons, while chronic administration can lead to a decrease in their activity [].

Q4: What are the implications of SB-277011-A's effects on the Akt/mTOR and MEK/ERK1/2 pathways?

A5: SB-277011-A has been shown to modulate both the Akt/mTOR and MEK/ERK1/2 pathways in brain regions like the basolateral amygdala and dentate gyrus. These pathways are involved in various cellular processes, including cell growth, survival, and plasticity. Their modulation by SB-277011-A is thought to contribute to its effects on cocaine-seeking behavior and stress responses [, , ].

Q5: How is SB-277011-A metabolized in the liver?

A7: SB-277011-A is primarily metabolized through an NADPH-independent oxidative pathway in the liver, with aldehyde oxidase identified as the major enzyme responsible for its clearance, particularly in primates [].

Q6: Does SB-277011-A readily cross the blood-brain barrier?

A8: Yes, SB-277011-A demonstrates good brain penetration, readily crossing the blood-brain barrier to exert its effects within the central nervous system [, ].

Q7: What in vitro models have been used to study SB-277011-A's activity?

A9: Chinese hamster ovary (CHO) cells transfected with human or rat dopamine D3 and D2 receptors have been widely employed for radioligand binding and functional assays []. Additionally, primary cultures of mouse mesencephalic dopaminergic neurons have been used to investigate SB-277011-A's neurotrophic effects [].

Q8: What animal models have proven useful in investigating the effects of SB-277011-A?

A8: Rodent models, particularly rats and mice, have been extensively used. These models include:

- Drug-seeking behavior: Assessing the effects of SB-277011-A on reinstatement of cocaine- and nicotine-seeking behavior induced by drug-associated cues or stress [, , , , , ].

- Motor activity: Examining the impact of SB-277011-A on spontaneous and agonist-induced changes in locomotor activity [].

- Seizure models: Evaluating the potential anticonvulsant effects of SB-277011-A in models of cocaine-induced and kindled seizures [, ].

- Alcohol consumption: Investigating the effects of SB-277011-A on voluntary alcohol intake and preference in various rodent models [, , ].

Q9: What behavioral effects of SB-277011-A have been observed in animal models?

A9: SB-277011-A has demonstrated several notable effects in preclinical studies:

- Attenuation of drug seeking: Reduces cue-induced reinstatement of cocaine- and nicotine-seeking behavior, suggesting potential for relapse prevention [, , ].

- Modulation of motor activity: Shows mixed effects on motor activity, with some studies reporting increases and others decreases or no effect, depending on the species, dose, and experimental conditions [].

- Anticonvulsant activity: Protects against cocaine-induced seizures and kindling, highlighting a potential role in managing drug-induced seizures [].

- Reduction of alcohol intake: Decreases voluntary alcohol consumption in some rodent models, suggesting possible benefits for alcohol use disorder [, , ].

Q10: What is the molecular formula and weight of SB-277011-A?

A12: The molecular formula of SB-277011-A is C26H26N4O, and its molecular weight is 410.5 g/mol [].

Q11: How does the structure of SB-277011-A contribute to its selectivity for the dopamine D3 receptor?

A13: The structure-activity relationship (SAR) studies leading to the discovery of SB-277011-A emphasized the importance of a rigid cyclohexylethyl linker for enhanced D3 selectivity and oral bioavailability []. This linker, along with other structural features, likely contributes to its preferred binding to the D3 receptor subtype.

Q12: What are potential therapeutic applications for SB-277011-A?

A12: Based on preclinical findings, SB-277011-A holds promise for various conditions, including:

- Substance use disorders: Its ability to attenuate drug-seeking behavior suggests potential as a pharmacotherapy for cocaine, nicotine, and alcohol addiction [, , , , ].

- Schizophrenia: Early research suggested a potential role for D3 antagonists in treating schizophrenia, though further investigation is needed [].

- Essential tremor: Some evidence points towards a possible therapeutic benefit of D3 receptor modulation in managing essential tremor [].

Q13: What are the limitations of current research on SB-277011-A?

A13: Despite promising preclinical data, it is crucial to acknowledge the limitations of existing research:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)